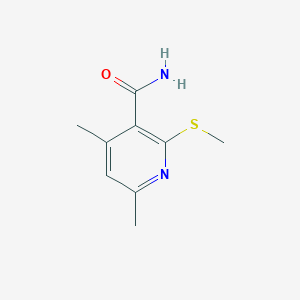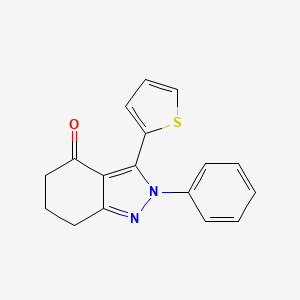
2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is a heterocyclic compound that features a unique structure combining phenyl, thienyl, and indazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenylhydrazine derivative and a thienyl ketone, the reaction proceeds through a series of condensation and cyclization steps to form the indazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using efficient catalysts, optimizing reaction temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromaticity or saturation of the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the phenyl or thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenylindole: Shares the phenyl and indole moieties but lacks the thienyl group.
3-(2-Thienyl)indazole: Contains the thienyl and indazole moieties but lacks the phenyl group.
2-Phenyl-3-(2-thienyl)acrylic acid: Similar in structure but with an acrylic acid group instead of the indazole ring.
Uniqueness
2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is unique due to its combination of phenyl, thienyl, and indazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C17H14N2OS |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-phenyl-3-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C17H14N2OS/c20-14-9-4-8-13-16(14)17(15-10-5-11-21-15)19(18-13)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2 |
InChI 键 |
RPXIKHUPBAEHPP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CC=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)
![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)
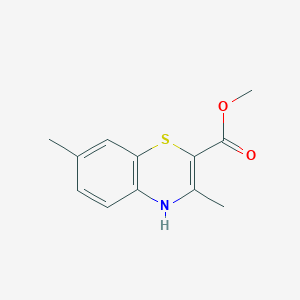
![1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B14947718.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B14947731.png)
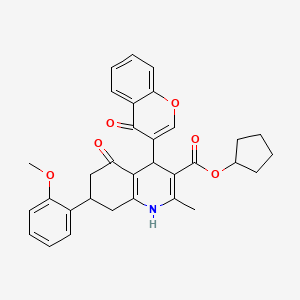
![N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947737.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(3-chloro-4-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14947740.png)
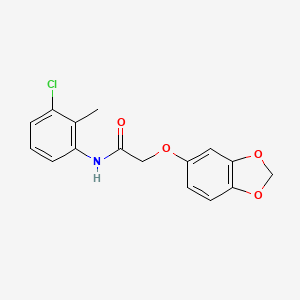
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14947758.png)

![7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947776.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl}-4-nitrobenzamide](/img/structure/B14947793.png)
